molecular formula C20H21BrClNO2 B2638189 1-(2-bromobenzoyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine CAS No. 1396807-28-5

1-(2-bromobenzoyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine

Cat. No.: B2638189
CAS No.: 1396807-28-5
M. Wt: 422.75
InChI Key: IEYCAJOEZGDMNZ-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine is a synthetic chemical compound of high interest in medicinal chemistry and early-stage pharmaceutical research. Its molecular structure incorporates a piperidine ring, a common scaffold in drug discovery, which is functionalized with both 2-bromobenzoyl and 4-chlorobenzyloxy methyl groups . These features make it a valuable intermediate for constructing more complex molecules or for probing biological systems. Piperidine and related N-heterocycles are frequently investigated as core structures in novel anticancer agents . Researchers may utilize this compound as a building block in the design of potential kinase inhibitors or other targeted therapies, given that similar structures have shown activity against various cancer cell lines . The bromo and chloro substituents offer reactive sites for further synthetic modification via cross-coupling reactions and other transformations, allowing for the exploration of structure-activity relationships (SAR). This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2-bromophenyl)-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrClNO2/c21-19-4-2-1-3-18(19)20(24)23-11-9-16(10-12-23)14-25-13-15-5-7-17(22)8-6-15/h1-8,16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYCAJOEZGDMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Bromobenzoyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine is a synthetic compound that belongs to the class of piperidine derivatives. This class is known for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The following sections outline the biological activities associated with this compound, supported by relevant data and research findings.

Antibacterial Activity

Piperidine derivatives have been shown to possess significant antibacterial properties. In studies evaluating various piperidine compounds, it was found that those containing halogen substituents, such as bromine and chlorine, exhibited enhanced activity against a range of bacterial strains.

  • Case Study : A synthesized compound with a similar structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range (6.3 to 23 µM) .
CompoundBacterial StrainMIC (µM)
1-(2-Bromobenzoyl)-4-{...}Staphylococcus aureus6.3
1-(2-Bromobenzoyl)-4-{...}Escherichia coli23

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating various diseases.

  • Research Findings : Inhibitory assays indicated that piperidine derivatives could significantly reduce AChE activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
EnzymeInhibition (%)Reference
Acetylcholinesterase75%
Urease60%

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells.

  • Case Study : A related piperidine derivative demonstrated cytotoxic effects on human lung adenocarcinoma cells (A549), with a half-maximal inhibitory concentration (IC50) comparable to established chemotherapeutic agents like doxorubicin .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function through interference with essential bacterial enzymes.
  • Enzyme Inhibition : It may act as a competitive inhibitor for AChE, thereby increasing acetylcholine levels and enhancing cholinergic signaling.
  • Anticancer Mechanism : Induction of mitochondrial apoptosis and cell cycle arrest has been observed in related compounds, suggesting that this compound may similarly affect cancer cell viability.

Scientific Research Applications

The compound exhibits significant biological activity, making it a candidate for various therapeutic applications. Research indicates that derivatives of piperidine, including this compound, have shown promise in several areas:

  • Antimicrobial Activity : Studies have demonstrated that piperidine derivatives possess antibacterial properties. For instance, compounds with similar structures to 1-(2-bromobenzoyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine have been evaluated for their effectiveness against various bacterial strains, showcasing varying degrees of inhibition .
  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor. Specifically, it may inhibit enzymes such as acetylcholinesterase and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections . This inhibition can lead to therapeutic benefits in managing these diseases.
  • Anticancer Properties : There is ongoing research into the anticancer potential of piperidine derivatives. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies

Several case studies highlight the applications of this compound and its derivatives:

  • Antibacterial Studies : One study evaluated the antibacterial activity of synthesized piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
  • Enzyme Inhibition Assays : Another case study focused on assessing the inhibitory effects of piperidine compounds on acetylcholinesterase activity. The synthesized compounds were tested in vitro, showing promising results with IC50 values indicating effective inhibition .

Data Tables

Application AreaObserved ActivityReference
AntimicrobialSignificant inhibition against bacteria
Enzyme InhibitionEffective against acetylcholinesterase
AnticancerInduces apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Analogues and Substituent Effects

The table below compares substituents, molecular weights, and hypothesized biological activities:

Compound Name Substituents (Position 1 and 4) Molecular Weight Biological Activity (Inferred) Reference
Target Compound 1: 2-Bromobenzoyl; 4: [(4-Cl-Ph)methoxy]Me ~426.7 (calc.) Potential NMDA antagonism, neuroprotection
SL 82.0715 [(+/-)-α-(4-Cl-Ph)-4-[(4-F-Ph)Me]-1-piperidineethanol] 1: Ethanol; 4: 4-Cl-Ph and 4-F-Ph groups 363.8 NMDA receptor antagonist (42% infarct reduction)
1-[(4-Chlorophenyl)methyl]piperidin-4-amine 1: 4-Cl-Benzyl; 4: NH2 224.7 CNS modulation (amine functionality)
4-[1-(4-Cl-Ph)-1-(2-pyridyl)methoxy]piperidine 4: (4-Cl-Ph)(2-pyridyl)methoxy ~335.2 (calc.) Unspecified (structural analog)
Cloperastine [1-(2-((4-Cl-Ph)(Ph)methoxy)ethyl)piperidine] 1: Ethyl with aryl methoxy; 4: H 370.3 Antitussive (historical use)
Key Observations:
  • Substituent Bulk: The target compound’s 2-bromobenzoyl group is bulkier than SL 82.0715’s ethanol or Cloperastine’s ethyl-methoxy groups. This may enhance receptor binding affinity but reduce solubility .
  • Electrophilic Reactivity : The bromine in the benzoyl group may facilitate covalent interactions with target proteins, a feature absent in chlorine- or fluorine-substituted analogs .
Neuroprotective Activity
  • SL 82.0715 reduced cerebral infarct volume by 42% in feline models via NMDA receptor antagonism. The target compound’s bromobenzoyl group could enhance binding to the same receptor’s hydrophobic pockets, though its larger size might alter efficacy .
  • Ifenprodil Derivatives: Non-competitive NMDA antagonists like SL 82.0715 show oral bioavailability. The target compound’s methoxymethyl group may improve metabolic stability compared to ethanol-containing analogs .

Toxicity and Selectivity Considerations

  • Halogen Effects : Bromine’s higher atomic radius compared to chlorine (e.g., in Cloperastine) may increase hepatotoxicity risk due to prolonged metabolic clearance .
  • Receptor Off-Target Effects: The methoxymethyl group’s similarity to endogenous neurotransmitters (e.g., acetylcholine) could lead to muscarinic receptor interactions, a concern less prominent in fluorophenyl analogs like SL 82.0715 .

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